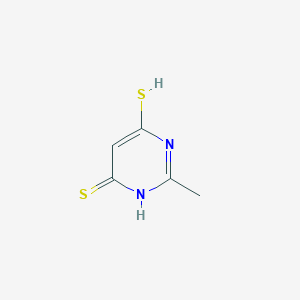

2-Methyl-6-sulfanylpyrimidine-4(3H)-thione

Description

Structure

3D Structure

Properties

CAS No. |

59669-44-2 |

|---|---|

Molecular Formula |

C5H6N2S2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

2-methyl-4-sulfanyl-1H-pyrimidine-6-thione |

InChI |

InChI=1S/C5H6N2S2/c1-3-6-4(8)2-5(9)7-3/h2H,1H3,(H2,6,7,8,9) |

InChI Key |

OUZODHIUYGMGAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=S)N1)S |

Origin of Product |

United States |

Structural and Tautomeric Analysis of 2 Methyl 6 Sulfanylpyrimidine 4 3h Thione Systems

Theoretical Framework of Pyrimidine (B1678525) Ring Architecture

The inherent properties of the pyrimidine ring, such as aromaticity and planarity, are crucial to understanding the behavior of its derivatives. These features are significantly influenced by the nature and position of substituents.

Aromaticity and Planarity Considerations in Pyrimidine Systems

Aromaticity is a key determinant of the stability and reactivity of pyrimidine compounds. byjus.com Aromatic systems are characterized by a planar, cyclic, and fully conjugated structure containing a specific number of π-electrons, as defined by Hückel's rule (4n+2 π electrons). byjus.comlibretexts.org Benzene is a classic example of an aromatic compound. libretexts.org The parent pyrimidine ring is aromatic, possessing 6 π-electrons in a planar, cyclic system. This aromatic character imparts considerable stability. byjus.comlibretexts.org

However, the substitution on the pyrimidine ring can modulate its aromaticity. rsc.org Electron-donating or electron-withdrawing groups can alter the electron density within the ring, affecting its stability. rsc.org In the case of 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione, the presence of a methyl group (electron-donating), a sulfanyl (B85325) (thiol) group, and a thione group introduces significant electronic and structural perturbations. The thione group (C=S), in particular, can influence the planarity of the ring. While the pyrimidine ring itself tends towards planarity to maximize π-orbital overlap, bulky substituents or those involved in strong intermolecular interactions can induce deviations from a perfectly flat structure. leah4sci.com Computational studies on related pyrimidine derivatives have shown that substitution can lead to non-planar conformations, which in turn reduces the aromatic character. rsc.org

Computational Studies of Bond Lengths and Angles in Thio-substituted Pyrimidines

These studies indicate that the C=S double bond in a thione group is significantly longer than a C=O double bond. The introduction of sulfur, a larger and more polarizable atom than oxygen, influences the entire geometry of the pyrimidine ring.

Below is a table of representative theoretical bond lengths and angles for a related pyrimidine-thione molecule, calculated using DFT methods. These values offer a reasonable approximation for the structural parameters of this compound. researchgate.net

| Calculated Bond Lengths (Å) | Calculated Bond Angles (°) | ||

|---|---|---|---|

| Bond | Length (Å) | Angle | Degree (°) |

| N1-C2 | 1.38 | C6-N1-C2 | 121.5 |

| C2-N3 | 1.37 | N1-C2-N3 | 118.0 |

| N3-C4 | 1.40 | C2-N3-C4 | 122.3 |

| C4-C5 | 1.45 | N3-C4-C5 | 115.8 |

| C5-C6 | 1.36 | C4-C5-C6 | 120.1 |

| C6-N1 | 1.34 | C5-C6-N1 | 122.3 |

| C4=S(Thione) | 1.68 | N3-C4=S | 122.1 |

| C6-S(Sulfanyl) | 1.77 | N1-C6-S | 117.5 |

Tautomerism in this compound

Tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond, is a critical aspect of pyrimidine chemistry. ias.ac.in For this compound, the most significant tautomeric equilibrium is between the thione and thiol forms. cdnsciencepub.com

Thione-Thiol Tautomerism Equilibria and Stability

The compound this compound can exist in several tautomeric forms. The primary equilibrium involves the migration of a proton from a nitrogen atom to the exocyclic sulfur atom of the thione group, or from the sulfanyl group to a ring nitrogen. This results in thione-thiol tautomerism. cdnsciencepub.comnih.gov

The relative stability of these tautomers is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the pyrimidine ring. cdnsciencepub.com In the gas phase and in nonpolar solvents, the thiol form is often more stable. cdnsciencepub.com However, in polar solvents, the thione form is generally favored due to better solvation of the polar C=S bond. cdnsciencepub.com Quantum chemical calculations have consistently shown that for many related heterocyclic systems, the thione form is the most stable tautomer in the gas phase. nih.gov

The potential tautomeric forms for this compound include:

This compound: The likely predominant form in polar media.

2-Methyl-4-mercapto-6-sulfanylpyrimidine: A dithiol form.

2-Methyl-6-mercaptopyrimidin-4(1H)-thione: An alternative thione-thiol form.

Spectroscopic and Computational Elucidation of Tautomeric Forms

The existence and relative populations of different tautomers can be investigated using a combination of spectroscopic techniques and computational methods. lp.edu.ualp.edu.ua

Spectroscopic Methods:

UV-Vis Spectroscopy: Thione and thiol tautomers exhibit distinct absorption spectra. The thione form typically has a strong absorption band at a longer wavelength corresponding to the n→π* transition of the C=S group. cdnsciencepub.comlp.edu.ua By studying the UV-Vis spectrum in different solvents, the equilibrium shift can be observed. lp.edu.ua

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the tautomers by identifying characteristic vibrational frequencies. The C=S stretching vibration (around 1100-1200 cm⁻¹) is indicative of the thione form, while the S-H stretching vibration (around 2500-2600 cm⁻¹) confirms the presence of the thiol form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating tautomeric forms in solution. lp.edu.ua The chemical shifts of the protons and carbons attached to or near the sites of tautomerization are sensitive to the electronic environment. For instance, the presence of an N-H proton signal in ¹H NMR would support the thione structure, while an S-H proton signal would indicate the thiol form. nih.gov

Computational Methods: Computational chemistry provides a way to calculate the relative energies of the different tautomers, thereby predicting their relative stabilities. nih.govnih.gov Methods like DFT can be used to model the tautomeric forms and calculate their thermodynamic properties. nih.gov The results of these calculations often align well with experimental findings and can help in the interpretation of spectroscopic data. lp.edu.ua

Below is a table summarizing the relative energies of thione vs. thiol tautomers for a generic mercaptopyrimidine system, as determined by computational methods. A lower relative energy indicates greater stability.

| Tautomer | Computational Method | Relative Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Thione Form | DFT/B3LYP | 0.00 | Most Stable |

| Thiol Form | DFT/B3LYP | +2.5 | Less Stable |

Spectroscopic and Analytical Characterization Techniques in 2 Methyl 6 Sulfanylpyrimidine 4 3h Thione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atoms within the molecule.

For instance, in similar pyrimidine (B1678525) structures, the methyl protons (CH₃) are expected to produce a singlet in the upfield region of the spectrum, typically around δ 2.0–2.5 ppm. The chemical shift of the vinyl proton on the pyrimidine ring would likely appear further downfield. Protons attached to nitrogen (N-H) and sulfur (S-H) are exchangeable and their chemical shifts can vary depending on the solvent and concentration, often appearing as broad singlets. In a study of 2-amino-6-methylpyrimidine-4(3H)-thione derivatives, the methyl group protons were observed at 2.43 ppm, while the N-H proton appeared at a significantly downfield shift of 11.3 ppm researchgate.net. The synthesis of various 2-methylthio-1,4-dihydropyrimidines also highlights the characteristic shifts of protons in similar pyrimidine rings nih.gov.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.0 - 2.5 | Singlet |

| C₅-H | 5.5 - 6.5 | Singlet |

| N-H | 11.0 - 13.0 | Broad Singlet |

| S-H | Variable | Broad Singlet |

Note: These are predicted values based on analogous compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, revealing the carbon skeleton.

Based on data from related pyrimidine-2-thione derivatives, the carbon atoms in the pyrimidine ring are expected to resonate at distinct chemical shifts researchgate.net. The C=S (thione) carbon is typically found in the most downfield region of the spectrum, often exceeding 170 ppm. The carbon of the methyl group will appear in the upfield region. For example, in the ¹³C NMR spectrum of 2-mercapto-4-methylpyrimidine (B1203730) hydrochloride, the carbon atoms of the pyrimidine ring show distinct signals chemicalbook.com. Computational studies on pyrimidine-2-thiones have also been used to predict and benchmark ¹³C NMR chemical shifts, providing a valuable tool for structural confirmation nih.gov.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ | 15 - 25 |

| C₅ | 100 - 115 |

| C₂ | 150 - 160 |

| C₄ (C=S) | 170 - 185 |

| C₆ (C-S) | 160 - 175 |

Note: These are predicted values based on analogous compounds.

For a more comprehensive structural analysis, especially in complex molecules or for resolving ambiguities from 1D NMR, advanced 2D NMR techniques are employed. These methods, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide information about the connectivity between protons and carbons.

COSY (¹H-¹H Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY could confirm the connectivity within the pyrimidine ring, if other substituents were present.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule.

While specific 2D NMR data for the title compound is not available, the application of these techniques is well-documented for the structural elucidation of various substituted pyrimidines nih.gov.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of specific bonds.

Key expected vibrational bands for this compound include:

N-H stretching: A broad band in the region of 3100-3300 cm⁻¹, characteristic of the N-H group in the pyrimidine ring.

C-H stretching: Bands in the 2900-3000 cm⁻¹ region corresponding to the methyl group.

C=O stretching: Although the primary tautomer is the thione, the presence of a keto-enol tautomerism could lead to a C=O stretching band around 1650-1700 cm⁻¹.

C=S stretching (Thioamide band): This is a key functional group and its vibration is expected to appear in the region of 1100-1300 cm⁻¹.

C-N stretching: Vibrations for the C-N bonds within the pyrimidine ring typically appear in the 1200-1400 cm⁻¹ range.

Studies on related pyrimidine derivatives, such as those synthesized by reacting various aldehydes with thiourea (B124793), show characteristic IR absorption bands that support these assignments rsc.org. The IR spectrum of 2-mercaptopyrimidine (B73435) also provides a reference for the vibrational modes of the pyrimidine-thione core nist.gov.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3300 |

| C-H stretch (methyl) | 2900 - 3000 |

| C=S stretch | 1100 - 1300 |

| C-N stretch | 1200 - 1400 |

Note: These are predicted values based on analogous compounds.

Raman spectroscopy serves as a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in polarizability. This often means that non-polar bonds, which are weak in IR spectra, can be strong in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing the C-S and S-H stretching vibrations, as well as the vibrations of the pyrimidine ring. The application of Surface-Enhanced Raman Spectroscopy (SERS) has been shown to be a highly sensitive method for the analysis of pyrimidine and purine (B94841) bases researchgate.net. While specific Raman data for the title compound is not available, studies on related heterocyclic compounds demonstrate the utility of this technique in providing detailed structural information.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound by providing its exact mass. Unlike low-resolution mass spectrometry, HRMS measures mass-to-charge ratios (m/z) with very high accuracy (typically within 5 ppm), which allows for the determination of a unique elemental formula. youtube.com The process relies on calculating the theoretical monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. researchgate.net

For this compound (C₅H₆N₂S₂), the exact mass can be calculated from the masses of its most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ³²S. An experimentally determined HRMS value that matches this calculated mass confirms the compound's elemental composition. youtube.comresearchgate.net This high level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. youtube.com

| Element | Isotope | Count | Monoisotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 5 | 12.000000 | 60.000000 |

| Hydrogen | ¹H | 6 | 1.007825 | 6.046950 |

| Nitrogen | ¹⁴N | 2 | 14.003074 | 28.006148 |

| Sulfur | ³²S | 2 | 31.972071 | 63.944142 |

| Total Calculated Exact Mass | 158.000000 |

Data derived from the principles of monoisotopic mass calculation. researchgate.net

Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for analyzing the purity of this compound and for the quantitative analysis of this compound in complex mixtures. nih.gov In an LC-MS system, the liquid chromatograph first separates the components of a sample based on their physicochemical properties, such as polarity. youtube.com The separated components then flow into the mass spectrometer, which serves as a highly sensitive and selective detector. nih.gov

This method is routinely used to monitor drug metabolites, including thiopurine derivatives, in biological samples. nih.govnih.gov For purity analysis, LC-MS can detect and identify trace-level impurities that may be present in a synthesized batch of the compound. The retention time from the LC and the mass-to-charge ratio from the MS provide two independent dimensions of confirmation for the identity of the main peak and any impurities. youtube.com Techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a triple quadrupole mass spectrometer using an electrospray ionization (ESI) source are common for such analyses. nih.govnih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| LC Column | Reversed-phase (e.g., HSS T3, C18) | nih.gov |

| Mobile Phase | Acetonitrile and water with formic acid | nih.govnih.gov |

| Flow Rate | 0.4 - 0.8 mL/min | nih.govnih.gov |

| Ionization Source | Electrospray Ionization (ESI), positive mode | nih.govnih.gov |

| MS Detector | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | youtube.comnih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for quantification | nih.govnih.gov |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise details about molecular geometry, conformation, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SCXRD) analysis provides unequivocal proof of the molecular structure of a compound. For molecules like this compound, SCXRD can confirm the tautomeric form present in the solid state. Studies on related heterocyclic thiones, such as 6-methylpyridine-2(1H)-thione, have shown that the thione form is adopted in the crystal lattice rather than the thiol (mercaptan) tautomer. nih.gov

This analysis yields precise bond lengths, bond angles, and torsional angles. For instance, in 6-methylpyridine-2(1H)-thione, the C—S bond length is approximately 1.700 Å, indicating a significant double bond character consistent with a thione group. nih.gov The pyrimidine ring in such compounds is often found to be essentially planar. nih.govresearchgate.net Furthermore, SCXRD reveals intermolecular interactions, such as hydrogen bonds, that dictate the crystal packing. In many pyrimidinone and pyrimidinethione structures, molecules form centrosymmetric dimers through N—H⋯O or N—H⋯S hydrogen bonds. nih.govresearchgate.net

Crystallographic Data Analysis of this compound Derivatives

The analysis of crystallographic data from derivatives of this compound provides insight into how different substituents influence the molecular structure and crystal packing. scispace.comnih.gov By comparing the unit cell parameters, space group, and key structural features of various derivatives, a structure-property relationship can be established. nih.govnih.gov

For example, the introduction of bulky or electron-withdrawing groups can alter the planarity of the pyrimidine ring or change the pattern of hydrogen bonding. scispace.comnih.gov The conformation of substituents relative to the pyrimidine ring, such as the twist angle of a phenyl group, is a key piece of information derived from this analysis. nih.gov This comparative analysis is crucial for crystal engineering and understanding the solid-state properties of this class of compounds.

| Compound | Formula | Crystal System | Space Group | Key Finding | Reference |

|---|---|---|---|---|---|

| Methyl 4-(2-fluorophenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₃H₁₃FN₂O₂S | Monoclinic | P2₁/c | Pyrimidine ring adopts a twist-boat conformation. | nih.gov |

| 6-Methylpyridine-2(1H)-thione | C₆H₇NS | Monoclinic | P2₁/n | Molecules form centrosymmetric dimers via N—H⋯S bonds. | nih.gov |

| 2-Isopropyl-6-methylpyrimidin-4(3H)-one | C₈H₁₂N₂O | Monoclinic | P2₁/c | Molecules form dimers through N—H⋯O hydrogen bonds. | researchgate.net |

| 5-Methylpyrimidine | C₅H₆N₂ | Orthorhombic | Pna2₁ | Substituent effects on ring bond lengths and angles were analyzed. | scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The spectrum of this compound is determined by the chromophores present in its structure, namely the pyrimidine ring and the thione groups.

Aromatic and heteroaromatic systems like pyrimidine exhibit characteristic absorptions in the UV region due to π→π* transitions. researchgate.net For example, 4-methylpyrimidine (B18481) shows absorption maxima around 243 nm. nist.gov The presence of thione (C=S) groups introduces additional n→π* transitions, which typically occur at longer wavelengths (lower energy) and are of lower intensity compared to π→π* transitions. The sulfur atom's lone pairs of electrons are excited into an anti-bonding π* orbital. Studies on related sulfur-containing heterocycles like 2-methylthiophene (B1210033) show strong UV absorption peaks, for instance at 231 nm. nist.gov

Theoretical studies using Density Functional Theory (DFT) on pyrimidine and related diazines help in understanding their electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals (the HOMO-LUMO gap) is related to the wavelength of light absorbed and provides insight into the chemical reactivity and electronic behavior of the molecule. researchgate.net

| Compound | λmax (nm) | Solvent | Transition Type (Probable) | Reference |

|---|---|---|---|---|

| 4-Methylpyrimidine | 243 | Not Specified | π→π | nist.gov |

| 2-Methylthiophene | 231 | Not Specified | π→π | nist.gov |

| Pyrimidine | 243 | Cyclohexane | π→π | researchgate.net |

| Pyrimidine | 298 | Cyclohexane | n→π | researchgate.net |

Electronic Absorption and Emission Characteristics

The electronic absorption spectra of pyrimidine thiones, including this compound and its close analogs like 6-methyl-2-thiouracil, are characterized by distinct absorption bands in the ultraviolet (UV) region. These absorptions correspond to electronic transitions between different molecular orbitals. The exact position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and the solvent environment.

In general, thiouracil derivatives exhibit absorption bands that can be attributed to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions are of lower intensity and appear at longer wavelengths. For instance, studies on 2-thiouracil (B1096) have identified absorption bands around 275 nm. researchgate.net The solvent polarity plays a crucial role in the position of these bands; polar solvents tend to stabilize the ground state of the n → π* transition, leading to a blue shift (hypsochromic shift), while the effect on π → π* transitions can be either a red or blue shift depending on the specific interactions. researchgate.net

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type |

| 6-methyl-2-thiouracil | Acetonitrile | ~275 | Not specified | π → π |

| 2-thiouracil | Gas Phase | ~275 | Not specified | π → π |

This table presents data for 6-methyl-2-thiouracil and 2-thiouracil as proxies due to the lack of specific data for this compound.

Information regarding the emission characteristics, such as fluorescence or phosphorescence, of this compound is scarce in the current scientific literature. However, studies on other thioxanthene (B1196266) and fluorescein (B123965) derivatives suggest that the introduction of a thione group can lead to interesting photophysical properties, including thermally activated delayed fluorescence (TADF). mdpi.comnih.gov Further research is required to explore the potential luminescent properties of this specific compound.

UV Spectrometry for Tautomeric Investigations

UV-Vis spectrometry is a powerful technique for investigating the thione-thiol tautomerism in pyrimidine derivatives like this compound. This compound can exist in equilibrium between the thione form and the thiol form. These tautomers possess distinct electronic systems and, consequently, different UV absorption spectra.

The thione tautomer typically exhibits an absorption band at longer wavelengths (around 300-400 nm) corresponding to the n → π* transition of the C=S group. In contrast, the thiol tautomer shows absorption at shorter wavelengths (below 300 nm) due to the π → π* transitions of the conjugated system. researchgate.net

Studies on related mercaptopyrimidines have demonstrated that the position of the tautomeric equilibrium is significantly influenced by the solvent. cdnsciencepub.com In polar solvents, the more polar thione form is generally favored, leading to a stronger absorption band at longer wavelengths. Conversely, in non-polar solvents, the thiol form may be more prevalent. cdnsciencepub.com By analyzing the changes in the UV-Vis spectrum in different solvents, researchers can deduce the predominant tautomeric form and estimate the equilibrium constant between the tautomers. For example, in a study of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, UV-spectrophotometry was used to identify the thione and thiol forms and to study their quantitative proportions. jocpr.com

The investigation of the thione-thiol tautomerism of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol using UV-Vis spectroscopy and DFT calculations revealed that the thione tautomer has an absorption peak for the n-π* transition of the C=S group in the range of 300-400 nm, while the thiol form has a peak below 300 nm for the π-π* transition of the C=N group. researchgate.net

| Tautomeric Form | General Absorption Region (nm) | Attributed Transition |

| Thione | 300 - 400 | n → π* (C=S) |

| Thiol | < 300 | π → π* (C=N) |

This table provides a generalized overview of the expected absorption regions for the tautomeric forms based on studies of similar compounds.

Computational and Theoretical Investigations of 2 Methyl 6 Sulfanylpyrimidine 4 3h Thione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a lens through which the electronic structure and inherent properties of molecules can be examined. These methods model the behavior of electrons and nuclei, allowing for the prediction of molecular geometries, energies, and reactivity patterns.

Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of pyrimidine (B1678525) derivatives due to its balance of accuracy and computational efficiency. plu.mxscience.org.ge DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular structure to a stable geometry and to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). plu.mxekb.eg

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The regions of highest electron density in the HOMO indicate the likely sites for electrophilic attack, whereas the LUMO distribution points to the sites susceptible to nucleophilic attack. ekb.eg The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. ekb.eg

For instance, in studies of related pyrimidine-2-thione derivatives, quantum chemical computations have been used to explain reaction selectivity. By comparing the HOMO-LUMO energy gaps of different reaction intermediates, researchers can predict which pathway is more favorable. An intermediate with a lower energy gap is generally more reactive and preferred under thermal conditions. ekb.eg

Table 1: Example of Frontier Molecular Orbital Energies for Pyrimidine-Thione Intermediates This table is illustrative, based on data for related pyrimidine-thione intermediates, and demonstrates the application of DFT in predicting reactivity.

| Intermediate Structure | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Intermediate I | - | - | 2.930 |

| Intermediate II | - | - | 5.664 |

| Data sourced from a study on pyrimidine-2-thione derivatives. ekb.eg |

Beyond DFT, other quantum mechanical methods are also utilized. Ab initio and semi-empirical methods serve different purposes in computational chemistry. researchgate.net

Ab initio methods , meaning "from the beginning," compute molecular properties based on first principles without using experimental data for parameterization. libretexts.org These techniques, such as Hartree-Fock (HF), are highly accurate and can serve as a benchmark for other computational methods. researchgate.net However, their significant computational cost often limits their application to smaller molecular systems. libretexts.org As computing power increases, the scope of ab initio methods is expanding to larger and more complex molecules. researchgate.netlibretexts.org

Semi-empirical methods offer a compromise between the accuracy of ab initio techniques and the speed of simpler models. These methods incorporate some experimental data or results from ab initio calculations to parameterize certain integrals, which substantially reduces computation time. researchgate.netlibretexts.org This efficiency allows for the study of large molecules and complex systems. While they are powerful for exploring electronic properties like electronic transitions and bond formation, their reliance on parameterization means they are most reliable for molecules similar to those used in their development. researchgate.netlibretexts.org

Molecular Dynamics and Simulation Studies of Thio-pyrimidines

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. arxiv.org MD simulations model the movements and interactions of atoms and molecules, providing crucial insights into the thermodynamic stability and conformational flexibility of thio-pyrimidines in different environments. arxiv.orgnih.gov

These simulations are particularly valuable for understanding how pyrimidine derivatives interact with biological targets, such as enzymes or receptors. For example, MD simulations running for extended periods, such as 200 to 1000 nanoseconds, have been used to validate the stability of a ligand-receptor complex after initial docking studies. nih.govnih.gov By simulating these interactions, researchers can assess the stability of binding modes and identify key interactions, such as hydrogen bonds, that are essential for biological activity. nih.gov This information is critical for designing molecules that can effectively and stably bind to a target protein. nih.gov

Protonation and Electron Density Distribution Analysis

Understanding the electron distribution within a molecule is key to predicting its chemical behavior, including its most likely sites of protonation. Quantum chemical calculations are used to model the distribution of electron density and calculate the partial charges on each atom. science.org.ge

This analysis helps to identify the most nucleophilic or electrophilic centers within the molecule. For instance, in modeling the synthesis of pyrimidine rings, the calculated charges on carbon and nitrogen atoms are used to predict the course of a reaction, such as where a nucleophilic attack will occur. science.org.ge Studies on related thieno[2,3-d]pyrimidin-4-ones have used these methods to consider how different substituents on the pyrimidine ring, as well as the solvent, can alter the electronic structure and influence reaction outcomes, such as the position of nitration. researchgate.net This predictive power is essential for planning chemical syntheses and understanding reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational strategy that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for designing new and more potent derivatives. nih.gov

The QSAR process involves several steps:

A dataset of compounds with known biological activities is compiled. nih.gov

A variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound. nih.gov

The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or non-linear approaches like Artificial Neural Networks (ANN), are used to create a model that correlates the descriptors with activity. nih.gov

Studies on pyrimidine derivatives have successfully used both MLR and ANN models to predict their activity as inhibitors of specific enzymes, such as VEGFR-2. nih.gov Often, non-linear models like ANN show superior predictive power compared to linear models, indicating complex relationships between structure and activity. nih.gov These models guide the rational design of new derivatives by predicting which structural modifications are most likely to enhance biological efficacy. nih.govnih.gov

Table 2: Example of Performance Comparison for QSAR Models in Pyrimidine Derivatives This table is illustrative, based on data from a QSAR study of pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov

| Model | R² (Training Set) | Q² (Validation) | RMSE (Training Set) |

| Multiple Linear Regression (MLR) | 0.889 | - | - |

| Artificial Neural Network (ANN) | 0.998 | Higher than MLR | Lower than MLR |

| R² (coefficient of determination), Q² (cross-validated R²), and RMSE (root mean square error) are statistical parameters used to evaluate model performance. nih.gov |

Advanced Research on Biological Activity Mechanisms of 2 Methyl 6 Sulfanylpyrimidine 4 3h Thione Derivatives

Anticancer Activity Mechanisms

Structure-Activity Relationship (SAR) Studies in Anticancer Contexts

The anticancer potential of pyrimidine (B1678525) derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies reveal that specific modifications to the pyrimidine scaffold can significantly influence their cytotoxic efficacy.

For thieno[2,3-d]pyrimidine (B153573) derivatives, the nature of substituents on the pyrimidine and thiophene (B33073) rings plays a crucial role in their anticancer activity. mdpi.comresearchgate.net It has been observed that compounds featuring a cyclohexyl moiety fused to the thiophene ring generally exhibit higher activity compared to those with phenyl derivatives. mdpi.com The side chain on the pyrimidine ring is also a key determinant of potency. For instance, among a series of 2-amino-thieno[2,3-d]pyrimidin-4(3H)-ones, the 2-(benzylamino)-5,6-dimethyl derivative was identified as a highly active compound, showing significant cytotoxicity against a melanoma cell line. mdpi.comnih.gov

In another study involving new uracil (B121893) and thiouracil derivatives, the linker between the pyrimidine core and other moieties was found to be critical. nih.gov Compounds with flexible open-chain linkers demonstrated greater activity than those with more rigid cyclic linkers, likely due to better conformational freedom within the target enzyme's active site. nih.gov Furthermore, within this series, uracil derivatives were generally more active than their thiouracil counterparts, suggesting that the oxygen atom at this position may be more favorable for electrostatic interactions in the cap-binding region of the target, such as a histone deacetylase (HDAC). nih.gov

SAR analysis of thiazolo[4,5-d]pyrimidine (B1250722) derivatives showed that the introduction of a trifluoromethyl group can enhance bioavailability. mdpi.com Among the synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) rajpub.comgoogle.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active. mdpi.com For pyrimidine-2-thione derivatives, the incorporation of a pyrazole (B372694) ring and the presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on an associated aromatic ring were found to enhance anticancer activities. nih.gov

Table 1: Summary of Structure-Activity Relationship Findings for Pyrimidine Derivatives in Anticancer Contexts

| Compound Series | Favorable Structural Features | Unfavorable Structural Features | Key Findings | Reference |

|---|---|---|---|---|

| Thieno[2,3-d]pyrimidines | Cyclohexyl moiety on thiophene ring; Benzylamino group at position 2 | Phenyl derivatives on thiophene ring | The substituent on the thiophene core and pyrimidine side chain significantly impacts activity. | mdpi.com |

| Uracil/Thiouracil Derivatives | Flexible open-chain linkers; Uracil moiety over thiouracil | Rigid cyclic linkers | Linker flexibility and the nature of the pyrimidine core (uracil vs. thiouracil) are critical for cytotoxicity. | nih.gov |

| Thiazolo[4,5-d]pyrimidines | Trifluoromethyl group; Chloro substitution at position 7 | - | Introduction of specific functional groups like trifluoromethyl enhances the anticancer profile. | mdpi.com |

| Pyrimidine-2-thiones | Incorporation of pyrazole ring; Hydroxy and methoxy substitutions on phenyl ring | - | Hybrid molecules incorporating other heterocyclic systems can show improved anticancer efficacy. | nih.gov |

Photodynamic Activity Mechanisms

Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, light, and oxygen to induce cell death. nih.govnih.gove-ce.org Thio-pyrimidine derivatives have emerged as promising photosensitizers, particularly due to their ability to function without the need for heavy atoms.

The primary mechanism of action in PDT for many photosensitizers is the generation of cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). nih.govrsc.orgresearchgate.net This process typically occurs via a Type II photochemical reaction. nih.govmdpi.com

The process begins when the photosensitizer absorbs light, transitioning from its ground state (S₀) to an excited singlet state (S₁). nih.govmdpi.com From the S₁ state, the molecule can undergo intersystem crossing (ISC) to a longer-lived excited triplet state (T₁). researchgate.net It is this triplet state that is crucial for PDT. In the presence of molecular oxygen (³O₂), the photosensitizer in its triplet state can transfer its energy to the oxygen molecule. nih.govmdpi.com This energy transfer excites the oxygen from its triplet ground state to the highly reactive singlet state (¹O₂). nih.gov This singlet oxygen is a potent oxidizing agent that can damage cellular components like lipids, proteins, and nucleic acids, ultimately leading to cell death. researchgate.netmdpi.com

A study on thieno[3,4-d]pyrimidin-4(3H)-thione demonstrated that this thionated derivative efficiently populates the reactive triplet state, leading to the generation of singlet oxygen with a high quantum yield of approximately 80%. rsc.org This highlights the potential of thio-pyrimidine scaffolds in mediating effective photodynamic responses through the Type II pathway. rsc.org

Traditional photosensitizers often incorporate heavy atoms (e.g., platinum, palladium) to promote the necessary intersystem crossing (ISC) from the singlet to the triplet state via the heavy-atom effect. However, these heavy atoms can lead to issues like dark toxicity and poor photostability. nih.gov Heavy-atom-free photosensitizers offer an advantageous alternative, providing low dark cytotoxicity, good photostability, and high biocompatibility. nih.govnih.gov

The design of effective heavy-atom-free photosensitizers relies on several molecular strategies to enhance ISC efficiency. nih.gov One of the most relevant principles for thio-pyrimidine derivatives is the thionation of carbonyl groups. nih.gov Replacing an oxygen atom in a carbonyl group with a sulfur atom (thionation) can significantly enhance the rate of ISC. This is because the sulfur atom, being heavier than oxygen, increases the spin-orbit coupling, which facilitates the spin-forbidden transition from the S₁ to the T₁ state. rsc.orgnih.gov

Research on thieno[3,4-d]pyrimidin-4(3H)-thione, created by thionating its corresponding oxo-derivative, showed it to be a highly effective heavy-atom-free photosensitizer. rsc.org This modification resulted in a compound that efficiently populates the triplet state and generates singlet oxygen, demonstrating high photodynamic efficacy against cancer cells even under hypoxic conditions. rsc.org Other strategies for designing heavy-atom-free photosensitizers include reducing the energy gap between the singlet and triplet states (ΔEₛₜ) and creating twisted π-conjugation systems. nih.govnih.gov

Enzyme Inhibition Mechanisms by Thio-pyrimidine Analogs

Thio-pyrimidine analogs, including derivatives of 2-thiouracil (B1096), can exert their biological effects by inhibiting specific enzymes. Their structural similarity to endogenous pyrimidines allows them to interact with the active or allosteric sites of enzymes involved in various metabolic pathways. capes.gov.brwikipedia.org

One key area of inhibition is the pyrimidine nucleotide biosynthesis pathway. For instance, 2-thiouracil has been shown to be a potent competitive inhibitor of rat liver uridine (B1682114) phosphorylase. capes.gov.br Its metabolite, thiouridine, acts as a potent competitive inhibitor of uridine kinase. capes.gov.br By blocking these enzymes, these compounds can disrupt the synthesis of essential precursors for DNA and RNA, thereby impeding cell proliferation.

Beyond nucleotide metabolism, thio-pyrimidine analogs can target other critical enzymes. 2-thiouracil was found to be a selective, competitive inhibitor of neuronal nitric oxide synthase (nNOS), an enzyme involved in cell signaling and neurotransmission. nih.gov The inhibition mechanism appears to involve interference with the binding of both the substrate (L-arginine) and the cofactor (tetrahydrobiopterin) to the enzyme. nih.gov This finding suggests that such compounds could serve as lead structures for developing selective nNOS inhibitors. nih.gov

Furthermore, thienopyrimidine-based bisphosphonates have been identified as a new class of inhibitors for human farnesyl pyrophosphate synthase (hFPPS), an enzyme in the mevalonate (B85504) pathway that is crucial for protein prenylation and is a target for certain cancer therapies. nih.gov

Table 2: Enzyme Inhibition by Thio-pyrimidine Analogs

| Inhibitor | Target Enzyme | Mechanism of Inhibition | Biological Pathway | Reference |

|---|---|---|---|---|

| 2-Thiouracil | Uridine Phosphorylase | Competitive | Pyrimidine Nucleotide Biosynthesis | capes.gov.br |

| Thiouridine | Uridine Kinase | Competitive | Pyrimidine Nucleotide Biosynthesis | capes.gov.br |

| 2-Thiouracil | Neuronal Nitric Oxide Synthase (nNOS) | Competitive; Interferes with substrate and cofactor binding | Nitric Oxide Signaling | nih.gov |

| Thienopyrimidine-based bisphosphonates | Human Farnesyl Pyrophosphate Synthase (hFPPS) | Not specified | Mevalonate Pathway / Protein Prenylation | nih.gov |

Other Investigated Biological Mechanisms (e.g., Plant Growth Stimulation)

In addition to their applications in medicine, pyrimidine derivatives have been investigated for their effects in agriculture, specifically as plant growth regulators. google.com Research has demonstrated that certain pyrimidine derivatives can stimulate plant growth and development, acting as analogs of natural plant hormones. rajpub.com

Studies have shown that applying pyrimidine derivatives at low concentrations (e.g., 10⁻⁷ M) can positively affect the growth of both the shoot and root systems of wheat plants. rajpub.com The specific activity of these compounds is dependent on the substituents within their chemical structure. rajpub.com For example, derivatives of 6-methyl-2-mercapto-4-hydroxypyrimidine (known as Methyur and Kamethur) have been shown to improve the growth and productivity of sorghum and soybean, particularly under stress conditions like heat and drought. botanyjournals.comjuniperpublishers.com

The mechanism of action is thought to be related to their auxin- and cytokinin-like effects, which influence key processes like cell division, elongation, and differentiation in plant meristems. botanyjournals.comresearchgate.net Some pyrimidine derivatives have a stimulating effect on the biosynthesis of extensin, a protein in the cell wall that contributes to resistance against abiotic stressors. botanyjournals.com They may also exert their influence indirectly by affecting the endogenous pool of phytohormones within plant cells. botanyjournals.com These findings highlight the potential for using pyrimidine derivatives as effective regulators to enhance crop productivity and resilience. juniperpublishers.com

Table 3: Effects of Pyrimidine Derivatives on Plant Growth

| Compound Type | Plant Species | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Pyrimidine derivatives | Wheat (Triticum aestivum L.) | Enhanced shoot and root system growth | Analogous to plant hormones | rajpub.com |

| Methyur, Kamethur (Pyrimidine derivatives) | Sorghum (Sorghum bicolor (L.) Moench) | Increased root length and fresh weight; Improved productivity | Auxin and cytokinin-like effects | botanyjournals.com |

| Methyur, Kamethur, Thioxopyrimidine derivatives | Soybean (Glycine max (L.) Merr.) | Improved shoot and root length, root number under heat and drought stress | Auxin-like regulatory effects | juniperpublishers.com |

| Methyur, Kamethur (Pyrimidine derivatives) | Pea (Pisum sativum L.) | Enhanced growth of shoots and roots; Increased chlorophyll (B73375) and carotenoid content | Auxin-like and cytokinin-like effects | researchgate.net |

Future Research Directions and Translational Outlook

Development of Novel and Sustainable Synthetic Routes

The advancement of research into 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione is fundamentally linked to the availability of efficient and environmentally benign synthetic methods. While classical condensation reactions are foundational, future efforts should focus on green chemistry principles to improve yield, reduce waste, and enhance safety.

Research on related pyrimidine (B1678525) derivatives has highlighted several promising avenues. For instance, the synthesis of various pyrimidine thiones has been achieved through the condensation of a suitable α,β-unsaturated ketone with a thiourea (B124793) derivative, often in a solvent like glacial acetic acid. nih.gov However, these methods can require long reaction times and high temperatures. nih.gov Future research should explore alternative, sustainable methodologies.

Key areas for investigation include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for heterocyclic compounds. Investigating microwave-assisted protocols for the synthesis of this compound could provide a more efficient route.

Catalyst Development: The use of novel, reusable catalysts (e.g., solid acid catalysts, ionic liquids) could replace traditional corrosive reagents like acetic acid, simplifying purification and minimizing environmental impact.

Solvent-Free Reactions: As demonstrated in the synthesis of some quinazoline (B50416) derivatives, conducting reactions in the absence of a solvent can lead to higher yields and cleaner product formation. nih.gov This approach should be explored for the target compound.

One-Pot, Multi-Component Reactions: Designing a synthesis where multiple starting materials react in a single step to form this compound would enhance atom economy and operational efficiency.

The table below outlines a hypothetical comparison between a traditional synthetic route and a potential sustainable alternative that could be developed for this compound, based on general findings in pyrimidine chemistry.

| Feature | Traditional Method (e.g., Acetic Acid Reflux) | Proposed Sustainable Method (e.g., Microwave/Catalyst) |

| Reaction Time | Often several hours (e.g., >24h) | Potentially minutes to a few hours |

| Energy Consumption | High (prolonged heating) | Low (short reaction times) |

| Solvent/Catalyst | Corrosive acids, organic solvents | Benign solvents, reusable catalysts, or solvent-free |

| Yield | Moderate to good | Potentially higher and more consistent |

| Purification | Often requires column chromatography | Simplified workup, potential for direct crystallization |

Advanced Computational Modeling for Bioactivity Prediction and Lead Optimization

Computational chemistry offers powerful tools to accelerate drug discovery by predicting the biological activity and optimizing the structure of lead compounds before committing to costly and time-consuming synthesis. For this compound, in silico studies are a critical next step to identify its most promising therapeutic applications.

Studies on other pyrimidine thione derivatives have successfully used computational methods to guide research. tandfonline.comresearchgate.net For example, molecular docking has been used to predict the binding modes of pyrimidine thiones to specific protein targets like lipoxygenases or kinases involved in cancer. nih.govresearchgate.net Furthermore, Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models have been developed for pyrimidine analogues to correlate their structural features with their biological activity, such as antimicrobial or anticancer effects. jchemrev.commdpi.com

Future computational research on this compound should focus on:

Molecular Docking and Virtual Screening: Docking the structure of this compound against libraries of known biological targets (e.g., kinases, proteases, GPCRs) could identify potential protein-ligand interactions and suggest initial therapeutic areas for investigation.

DFT Calculations: Quantum chemical calculations can determine electronic properties like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. jchemrev.com These parameters are crucial for understanding the molecule's reactivity and can be correlated with its potential as, for example, a corrosion inhibitor or an antioxidant. jchemrev.com

QSAR Model Development: By synthesizing a small, focused library of derivatives of this compound and evaluating their activity, a predictive QSAR model could be built. This model would guide the design of new analogues with enhanced potency and better drug-likeness properties. mdpi.com

Pharmacophore Modeling: Identifying the key structural features (the pharmacophore) of this compound responsible for a specific biological activity would allow for the rational design of new, more potent compounds.

The following table summarizes key computational parameters that could be calculated for this compound and their relevance, based on studies of similar heterocyclic systems. jchemrev.com

| Computational Parameter | Method | Potential Significance for Research |

| Binding Affinity (Docking Score) | Molecular Docking | Predicts the strength of interaction with a biological target (e.g., enzyme, receptor). |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability; can correlate with antioxidant potential. |

| Dipole Moment | DFT / QSAR | Relates to the molecule's polarity and ability to interact with polar targets or solvents. |

| LogP (Partition Coefficient) | QSAR / Cheminformatics | Predicts solubility and ability to cross biological membranes, a key pharmacokinetic property. |

Exploration of New Biological Targets and Pathways for Therapeutic Development

The pyrimidine core is present in numerous FDA-approved drugs, and its thione derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. researchgate.net A key future direction is to systematically screen this compound to uncover its unique biological profile and identify novel therapeutic targets.

Research on related structures provides a roadmap for this exploration. For example, certain pyrimidine derivatives are being investigated as inhibitors of specific kinases like Polo-like kinase 1 (PLK1) and bromodomain-containing protein 4 (BRD4), which are crucial targets in cancer therapy. mdpi.com Others have shown promise as anticonvulsants by inhibiting GABA-AT enzymes or as antimicrobial agents by targeting bacterial enzymes like aspartic protease. researchgate.net The structural similarity of this compound to these active compounds suggests it may also modulate such pathways.

Priorities for future biological investigation include:

Broad-Spectrum Kinase Profiling: Screening the compound against a panel of human kinases could reveal selective inhibitors relevant to oncology, immunology, or inflammatory diseases.

Antimicrobial and Antiviral Assays: Evaluating the activity of this compound against a diverse panel of bacteria (including resistant strains), fungi, and viruses is a high-priority area.

Enzyme Inhibition Assays: Based on computational predictions, targeted assays against specific enzymes (e.g., cyclooxygenases, lipoxygenases, proteases) should be conducted.

Phenotypic Screening: Utilizing high-content cellular imaging and other phenotypic screening platforms can uncover unexpected biological activities and mechanisms of action without a preconceived target.

Agricultural Applications: Inspired by the plant growth-stimulating effects of the closely related 2-amino-6-methylpyrimidine-4(3H)-thione, the potential of this compound as a plant growth regulator, herbicide, or fungicide should be investigated. researchgate.net

The table below lists potential biological targets for this compound, extrapolated from research on the broader pyrimidine thione class.

| Potential Biological Target Class | Therapeutic Area | Rationale Based on Related Compounds |

| Protein Kinases (e.g., PLK1, BRD4, EGFR) | Oncology, Inflammation | Many pyrimidine derivatives are potent kinase inhibitors. researchgate.netmdpi.com |

| Bacterial/Fungal Enzymes (e.g., Proteases) | Infectious Diseases | Pyrimidine thiones have shown promise as antimicrobial agents. tandfonline.comresearchgate.net |

| GABA-Transaminase (GABA-AT) | Neurology (e.g., Epilepsy) | Dihydropyrimidine-2(1H)-thiones have shown anticonvulsant activity via GABA-AT inhibition. researchgate.net |

| Plant Signaling Proteins | Agriculture | The related 2-amino-6-methylpyrimidine-4(3H)-thione is a plant growth stimulator. researchgate.net |

Integration with Emerging Technologies in Chemical Biology and Material Science

To fully exploit the potential of this compound, its investigation must be integrated with emerging technologies. These platforms can offer deeper insights into its mechanism of action and enable novel applications beyond traditional pharmacology.

Chemical Probes and Proteomics: Functionalizing this compound to create chemical probes (e.g., by adding a biotin (B1667282) or alkyne tag) would enable chemoproteomic experiments. These studies can identify the direct protein targets of the compound in a cellular context, providing unbiased confirmation of its mechanism of action.

Drug Delivery Systems: The thione and sulfanyl (B85325) groups on the molecule offer handles for conjugation to nanoparticles, polymers, or other drug delivery vehicles. This could improve solubility, enable targeted delivery to specific tissues (e.g., tumors), and allow for controlled release, enhancing therapeutic efficacy.

Advanced Materials: The sulfur atoms in this compound make it an interesting candidate for material science. Its ability to coordinate with metal ions could be explored for the development of novel catalysts, sensors, or metal-organic frameworks (MOFs). Furthermore, pyrimidine thiones have been investigated as corrosion inhibitors for steel, an application that depends on the molecule's ability to form a protective film on the metal surface, a process that can be studied with advanced surface science techniques. jchemrev.com

High-Throughput Screening (HTS): The development of a robust synthetic route for this compound and its analogues will enable HTS campaigns. Screening a large library of these compounds against thousands of biological targets simultaneously can rapidly identify new and unexpected therapeutic leads.

Q & A

Basic: What are the common synthetic routes for 2-Methyl-6-sulfanylpyrimidine-4(3H)-thione?

Answer:

The synthesis typically involves cyclization reactions with sulfur-containing reagents. A representative method includes:

- Step 1: Reacting a pyrimidine precursor (e.g., 2-hydroxybenzohydrazide) with carbon disulfide (CS₂) in ethanol under alkaline conditions (e.g., KOH) at reflux (8–10 hours).

- Step 2: Acidification to precipitate the thione product, followed by recrystallization from methanol or ethanol for purification .

Variations in reaction time (e.g., 8 vs. 10 hours) may influence yield and purity, requiring optimization based on substituent reactivity.

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- X-ray crystallography: Resolve the crystal lattice using programs like SHELX for refinement .

- Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., methyl and sulfanyl groups).

- IR: Confirm thione (-C=S) and sulfanyl (-SH) stretches (1600–1650 cm⁻¹ and 2550–2600 cm⁻¹, respectively).

- Mass spectrometry (MS): Validate molecular weight (e.g., [M+H]+ peaks) .

Advanced: How can data contradictions in synthesis outcomes be resolved?

Answer:

Contradictions often arise from reaction conditions or impurities. For example:

- Case Study: A 10-hour reflux (vs. 8-hour) may increase side products due to prolonged CS₂ exposure. Mitigation strategies include:

- Monitoring reaction progress via TLC/HPLC.

- Adjusting stoichiometry of alkaline agents (e.g., KOH) to control cyclization kinetics .

- Validation: Cross-check results with computational models (e.g., DFT for reaction energetics) or replicate under inert atmospheres to rule out oxidation .

Advanced: What methodologies are used to study its biological activity?

Answer:

- Antiproliferative assays: Evaluate cytotoxicity against cancer cell lines (e.g., MTT assay), comparing IC₅₀ values with controls .

- Antimicrobial screening: Use disk diffusion or microdilution methods against bacterial/fungal strains, correlating activity with structural analogs (e.g., 1,3,4-oxadiazole derivatives) .

- Molecular docking: Simulate binding interactions with target proteins (e.g., FabH enzyme for antimicrobial activity) using AutoDock Vina or Schrödinger Suite .

Advanced: How is SHELX employed in crystallographic refinement?

Answer:

- Data processing: Integrate diffraction data (e.g., .hkl files) into SHELXL for structure solution via direct methods or Patterson synthesis.

- Refinement: Adjust parameters (e.g., thermal displacement, occupancy) iteratively, using Fo-Fc maps to resolve disorder or twinning.

- Validation: Check with CCDC tools for geometric accuracy (e.g., bond lengths ±0.02 Å) .

Basic: What safety protocols are critical during synthesis?

Answer:

- Handling CS₂: Use fume hoods and explosion-proof equipment due to flammability.

- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Waste disposal: Neutralize acidic/byproduct solutions before segregating into halogenated waste containers .

Advanced: How to analyze reaction mechanisms in thione formation?

Answer:

- Isotopic labeling: Track sulfur incorporation using ³⁵S-labeled CS₂ in NMR/MS.

- Kinetic studies: Vary reagent concentrations (e.g., [KOH]) to determine rate laws.

- Computational modeling: Map energy profiles for cyclization steps using Gaussian09 at the B3LYP/6-31G(d) level .

Basic: What are common impurities, and how are they removed?

Answer:

- Byproducts: Unreacted precursors or oxidized derivatives (e.g., disulfides).

- Purification:

- Column chromatography: Use silica gel with ethyl acetate/hexane gradients.

- Recrystallization: Optimize solvent polarity (e.g., methanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.